molecular formula C8H14O2 B6262493 1-(ethoxymethyl)cyclobutane-1-carbaldehyde CAS No. 1936097-23-2

1-(ethoxymethyl)cyclobutane-1-carbaldehyde

Cat. No. B6262493
CAS RN: 1936097-23-2
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxymethyl)cyclobutane-1-carbaldehyde (EMC) is a cyclic ketone molecule with a molecular formula of C5H8O2. It is a colorless liquid at room temperature and has a strong, sweet odor. EMC is used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes. It is also used in the chemical industry for the production of polymers and other materials.

Scientific Research Applications

1-(ethoxymethyl)cyclobutane-1-carbaldehyde is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and dyes. It is also used in the production of polymers and other materials. In addition, 1-(ethoxymethyl)cyclobutane-1-carbaldehyde is used in the synthesis of new compounds, such as anti-inflammatory drugs and antifungal agents.

Mechanism of Action

1-(ethoxymethyl)cyclobutane-1-carbaldehyde acts as an electrophile in organic synthesis, meaning that it can react with a nucleophile, such as an alkoxide or an amine, to form a new compound. In the Hofmann rearrangement, the amine is the nucleophile, while in the Williamson ether synthesis, the alkoxide is the nucleophile.
Biochemical and Physiological Effects
1-(ethoxymethyl)cyclobutane-1-carbaldehyde has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(ethoxymethyl)cyclobutane-1-carbaldehyde in laboratory experiments include its low cost and availability, as well as its stability and ease of handling. The main limitation is that 1-(ethoxymethyl)cyclobutane-1-carbaldehyde is not water soluble, so it must be used in an organic solvent.

Future Directions

For research involving 1-(ethoxymethyl)cyclobutane-1-carbaldehyde include the development of new synthetic methods for its synthesis, the exploration of its potential therapeutic applications, and the investigation of its role in the production of polymers and other materials. Additionally, further research could be conducted to determine its potential biochemical and physiological effects, as well as its potential toxicity and carcinogenicity.

Synthesis Methods

1-(ethoxymethyl)cyclobutane-1-carbaldehyde is synthesized through a variety of methods, including the Hofmann rearrangement and the Williamson ether synthesis. In the Hofmann rearrangement, a primary amine is reacted with a halogenated alkyl halide in the presence of an alkali metal hydroxide, such as sodium hydroxide, to form 1-(ethoxymethyl)cyclobutane-1-carbaldehyde. In the Williamson ether synthesis, an alkoxide is reacted with a halogenated alkyl halide in the presence of an acid, such as sulfuric acid, to form 1-(ethoxymethyl)cyclobutane-1-carbaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(ethoxymethyl)cyclobutane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of a cyclobutane derivative to the desired aldehyde.", "Starting Materials": [ "Cyclobutane", "Ethanol", "Sodium hydride", "Chloroacetaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Magnesium sulfate", "Ethyl ether" ], "Reaction": [ "Cyclobutane is reacted with sodium hydride in ethanol to form the sodium salt of cyclobutane.", "The sodium salt of cyclobutane is then reacted with chloroacetaldehyde in the presence of acetic acid to form 1-(chloromethyl)cyclobutane-1-carbaldehyde.", "The chloromethyl group is then replaced with an ethoxymethyl group using sodium borohydride in ethanol.", "The resulting compound is then hydrolyzed using sodium hydroxide to form 1-(ethoxymethyl)cyclobutane-1-carbaldehyde.", "The crude product is purified using a combination of sulfuric acid, sodium chloride, and magnesium sulfate to yield the final product." ] }

CAS RN

1936097-23-2

Product Name

1-(ethoxymethyl)cyclobutane-1-carbaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.